REACTION_CXSMILES
|
C[O:2]C1(F)O[C:6]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[O:5]O1.CSC>[Cl-].[Na+].O>[OH2:2].[OH2:2].[OH2:2].[F:9][C:8]([F:11])([F:10])[C:6]([C:12]([F:15])([F:14])[F:13])=[O:5] |f:2.3.4,5.6.7.8|
|
Name
|
1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC1(OOC(O1)(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −20° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The gas obtained by the reaction
|
Type
|
CUSTOM
|
Details
|
was collected by a water trap
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.FC(C(=O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.8 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 264.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2]C1(F)O[C:6]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[O:5]O1.CSC>[Cl-].[Na+].O>[OH2:2].[OH2:2].[OH2:2].[F:9][C:8]([F:11])([F:10])[C:6]([C:12]([F:15])([F:14])[F:13])=[O:5] |f:2.3.4,5.6.7.8|
|
Name
|
1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC1(OOC(O1)(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −20° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The gas obtained by the reaction
|
Type
|
CUSTOM
|
Details
|
was collected by a water trap
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.FC(C(=O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.8 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 264.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |